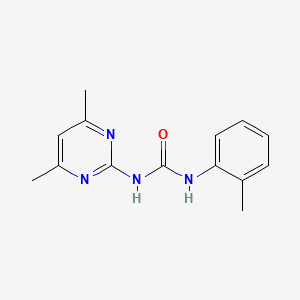
N-(4,6-Dimethylpyrimidin-2-yl)-N'-(2-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-Dimethylpyrimidin-2-yl)-N’-(2-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-N’-(2-methylphenyl)urea typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 2-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(4,6-Dimethylpyrimidin-2-yl)-N’-(2-methylphenyl)urea may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
N-(4,6-Dimethylpyrimidin-2-yl)-N’-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the development of new materials, such as polymers and coatings, with specific properties.
作用机制
The mechanism of action of N-(4,6-Dimethylpyrimidin-2-yl)-N’-(2-methylphenyl)urea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
相似化合物的比较
Similar Compounds
- N-(4,6-Dimethylpyrimidin-2-yl)-N’-(2-chlorophenyl)urea
- N-(4,6-Dimethylpyrimidin-2-yl)-N’-(2-fluorophenyl)urea
- N-(4,6-Dimethylpyrimidin-2-yl)-N’-(2-bromophenyl)urea
Uniqueness
N-(4,6-Dimethylpyrimidin-2-yl)-N’-(2-methylphenyl)urea is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.
属性
CAS 编号 |
616208-69-6 |
|---|---|
分子式 |
C14H16N4O |
分子量 |
256.30 g/mol |
IUPAC 名称 |
1-(4,6-dimethylpyrimidin-2-yl)-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C14H16N4O/c1-9-6-4-5-7-12(9)17-14(19)18-13-15-10(2)8-11(3)16-13/h4-8H,1-3H3,(H2,15,16,17,18,19) |
InChI 键 |
QKVGEZALQJAVER-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=O)NC2=NC(=CC(=N2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Butyl-1-[(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)oxy]hexyl phosphate](/img/structure/B12594811.png)

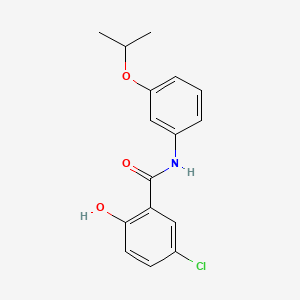
![4-Amino-3',4'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12594821.png)
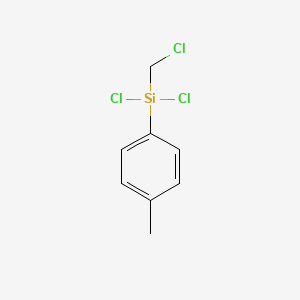
![Dimethyl 4-[(prop-2-en-1-yl)oxy]benzene-1,3-dicarboxylate](/img/structure/B12594841.png)
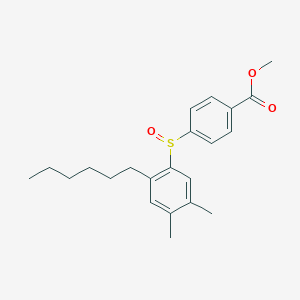
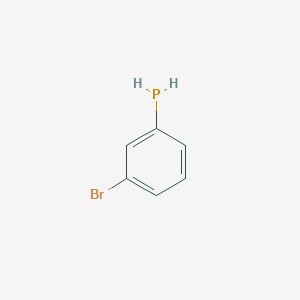

![{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene](/img/structure/B12594862.png)
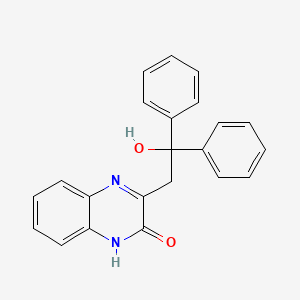
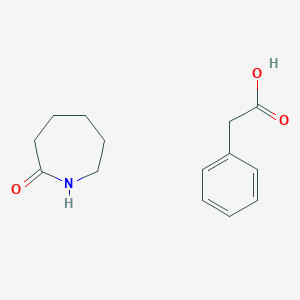
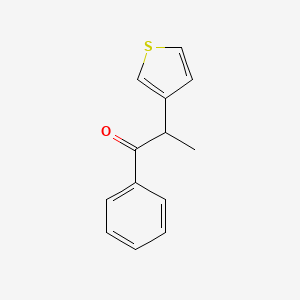
![4-[4-(Benzyloxy)butyl]anisole](/img/structure/B12594907.png)
